molecular formula C24H26N4O3S B2420106 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-48-9

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2420106
CAS No.: 869344-48-9
M. Wt: 450.56
InChI Key: HTAJXXOHVUXYLG-UHFFFAOYSA-N
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Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-4-31-19-10-9-17(13-20(19)30-3)21(22-23(29)28-24(32-22)25-15(2)26-28)27-12-11-16-7-5-6-8-18(16)14-27/h5-10,13,21,29H,4,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAJXXOHVUXYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Dihydroisoquinoline moiety : Known for its diverse biological activities, including antitumor and neuroprotective effects.
  • Thiazole and triazole rings : These heterocyclic structures often contribute to the bioactivity of compounds, influencing their interaction with biological targets.

Table 1: Structural Components

ComponentDescription
DihydroisoquinolineAntitumor activity, neuroprotective effects
Ethoxy groupEnhances lipophilicity and bioavailability
Methoxy groupPotentially increases binding affinity
ThiazoleInvolved in various biological activities
TriazoleKnown for antimicrobial and anticancer properties

Antitumor Activity

Recent studies have indicated that compounds incorporating the dihydroisoquinoline structure exhibit significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation in MV4:11 cells with a GI50 value of 38 nM, indicating potent activity against leukemia cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Interactions : The compound acts as a WDR5 WIN-site inhibitor, disrupting protein-protein interactions essential for cancer cell survival.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, leading to apoptosis in sensitive cancer cell lines .

Case Studies

  • Study on MV4:11 Cells
    • Objective : To evaluate the antiproliferative effects of the compound.
    • Findings : The compound exhibited a GI50 value of 38 nM, demonstrating significant selectivity against cancerous cells compared to normal cells .
  • In Vivo Efficacy
    • Objective : Assessment of in vivo efficacy in murine models.
    • Findings : Preliminary results indicated tumor growth inhibition in xenograft models when treated with the compound, supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability due to the presence of lipophilic groups (ethoxy and methoxy). Studies indicate that the compound maintains stability in metabolic assays, which is crucial for therapeutic applications .

Safety Profile

Toxicological assessments have shown that the compound possesses an excellent safety profile at therapeutic doses. No significant adverse effects were observed in preclinical trials, making it a promising candidate for further development .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : The inhibition of AKR1C3 has been linked to potential anticancer effects. By modulating metabolic pathways associated with tumor growth and survival, the compound may contribute to cancer therapy strategies.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of the isoquinoline structure can have neuroprotective properties, making this compound a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects through its action on specific signaling pathways involved in inflammation .

Case Studies

Several studies have explored the therapeutic potential of compounds related to 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol:

Study 1: Inhibition of AKR1C3 in Cancer Cells

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibits AKR1C3 in cancer cell lines, leading to reduced proliferation and increased apoptosis. This suggests its potential as an adjunct therapy in cancer treatment protocols .

Study 2: Neuroprotective Effects in Animal Models

In vivo studies utilizing animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation. These findings support its potential use in developing treatments for neurodegenerative disorders .

Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties revealed that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This positions it as a candidate for further exploration in inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionEvidence Source
AnticancerInhibits AKR1C3 leading to reduced tumor growth and increased apoptosis
NeuroprotectionImproves cognitive function and reduces neuroinflammation in animal models
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thiazolo-triazole core in this compound?

  • Methodology :

  • Step 1 : Condensation of diethyl oxalate with substituted ketones (e.g., 4-methoxyacetophenone) using sodium hydride in toluene to form β-keto esters.
  • Step 2 : Cyclization with hydrazine hydrate at 80°C for 6 hours to generate pyrazole intermediates.
  • Step 3 : Formation of the triazole-thiadiazole fused system via POCl₃-mediated coupling under reflux (70–80°C) .
  • Characterization : ¹H NMR for proton environments, IR spectroscopy for functional groups, and HPLC for purity validation (>95%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Answer :

  • ¹H NMR : Assigns proton signals (e.g., methoxy groups at δ 3.8–4.1 ppm, aromatic protons at δ 6.7–7.3 ppm).
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can reaction yields be optimized during the final coupling steps?

  • Methodology :

  • Parameter Optimization : Vary POCl₃ concentration (1.5–2.0 eq) and temperature (60–80°C).
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.
  • Purification : Recrystallize from DMF/ethanol (1:1) to enhance yield and purity .

Advanced Research Questions

Q. How can molecular docking guide the optimization of antifungal activity?

  • Methodology :

  • Target Selection : Dock against fungal CYP51 (14-α-demethylase, PDB:3LD6) to predict binding interactions.
  • Software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å).
  • Validation : Compare docking scores (ΔG < -8.0 kcal/mol) with in vitro MIC assays against Candida albicans .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Answer :

  • Docking Re-evaluation : Adjust protonation states of active-site residues (e.g., His310, Leu321) and solvation parameters.
  • Mutagenesis Studies : Validate key interactions (e.g., hydrogen bonds with heme cofactor).
  • Statistical Analysis : Apply Bland-Altman plots to assess systematic biases between computational and experimental IC₅₀ values .

Q. How to integrate computational reaction path searches into synthetic design?

  • Methodology :

  • ICReDD Framework : Combine quantum chemical calculations (Gaussian 16, DFT/B3LYP) with experimental feedback.
  • Path Optimization : Identify low-energy intermediates (e.g., transition states < 25 kcal/mol) and validate via kinetic studies.
  • Case Study : Reduced reaction steps from 8 to 4 in triazole-thiadiazole synthesis .

Q. What in vitro models are suitable for assessing enzyme inhibition mechanisms?

  • Answer :

  • CYP51 Assay : Monitor lanosterol → ergosterol conversion via LC-MS.
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Ki < 1 μM).
  • Controls : Compare with fluconazole (reference inhibitor) .

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